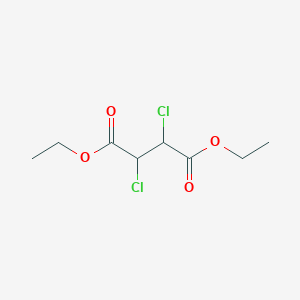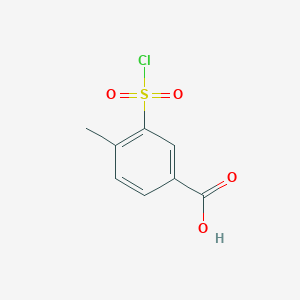
3-氯磺酰-4-甲基苯甲酸
描述
3-Chlorosulfonyl-4-methylbenzoic acid is a chemical compound with the CAS Number: 2548-29-0. It has a linear formula of C8 H7 Cl O4 S . The molecular weight of this compound is 234.66 .
Molecular Structure Analysis
The InChI code for 3-Chlorosulfonyl-4-methylbenzoic acid is1S/C8H7ClO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
3-Chlorosulfonyl-4-methylbenzoic acid is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 420.0±38.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .科学研究应用
细菌中的酶表征
脱硫杆菌 chlororespirans Co23 使用 3-氯-4-羟基苯甲酸作为末端电子受体,突出了氯代苯甲酸在微生物代谢中的作用。 Loffler 等人 (1996) 的研究发现,这种细菌对这些化合物进行脱氯,提供了对氯代有机化合物微生物降解的见解。
转基因微生物降解
使用转基因假单胞菌菌株研究了氯代和甲基取代的苯甲酸(包括与 3-氯磺酰-4-甲基苯甲酸相关的化合物)的降解。Müller、Deckwer 和 Hecht (2000) 证明了该生物体矿化这些化合物的能力,强调了生物修复在处理此类化学物质方面的潜力 (Müller 等,2000)。
晶体结构和性质研究
已经对与 3-氯磺酰-4-甲基苯甲酸在结构上相似的 3-甲基苯甲酸化合物进行研究,以了解它们的晶体结构和性质。陈祥 (2011) 探索了此类化合物的合成和表征,为材料科学和晶体学领域做出了贡献 (Xiang, 2011)。
聚苯胺掺杂
导电聚合物聚苯胺可以用苯甲酸及其衍生物(包括与 3-氯磺酰-4-甲基苯甲酸相关的 3-甲基苯甲酸)掺杂。Amarnath 和 Palaniappan (2005) 对此进行了研究,揭示了对电子和光学材料发展的重大意义 (Amarnath & Palaniappan, 2005)。
溶解度和溶剂化模型
已经对相关化合物(如 3-甲基苯甲酸)的溶解度和溶剂化行为进行了研究,以了解这些化学品的热力学性质。Daniels 等人 (2003) 的研究使用 Abraham 通用溶剂化模型来关联溶解度行为,提供了与化工和溶液化学相关的见解 (Daniels 等,2003)。
合成工艺
Yu 等人 (2016) 描述了一种高效的合成工艺,用于合成 2-(氯磺酰)苯甲酸甲酯,这是一种与 3-氯磺酰-4-甲基苯甲酸密切相关的化合物。这项研究突出了化学合成和工艺优化的进展 (Yu 等,2016)。
安全和危害
属性
IUPAC Name |
3-chlorosulfonyl-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAASXODNQTGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287225 | |
| Record name | 3-chlorosulfonyl-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorosulfonyl-4-methylbenzoic acid | |
CAS RN |
2548-29-0 | |
| Record name | 2548-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2548-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chlorosulfonyl-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chlorosulfonyl)-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


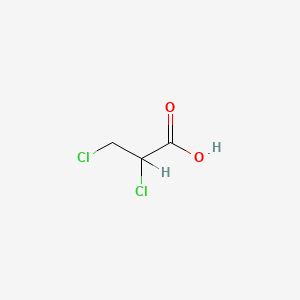

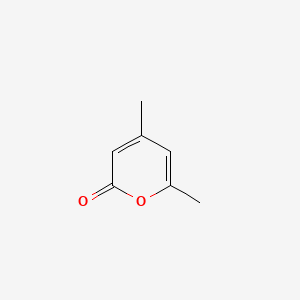
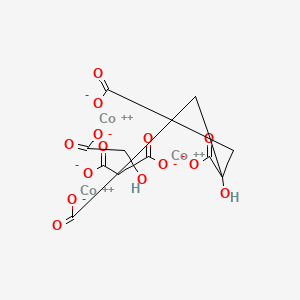
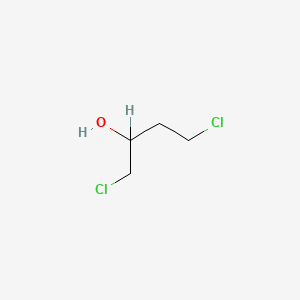
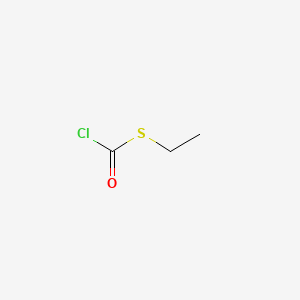

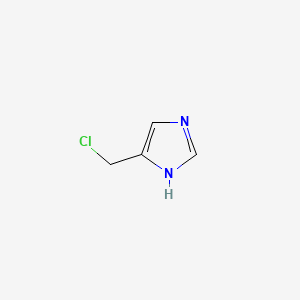


![2-[(3-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1583536.png)
